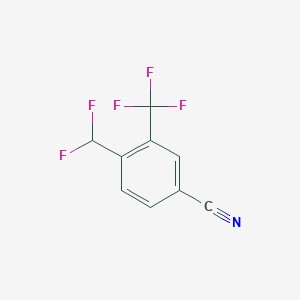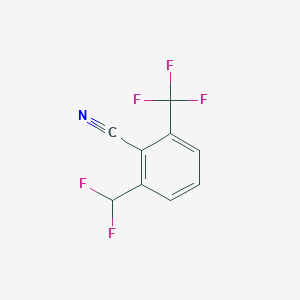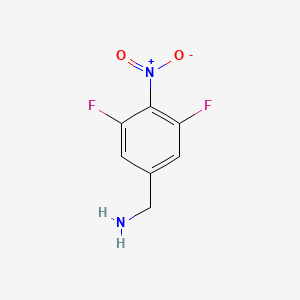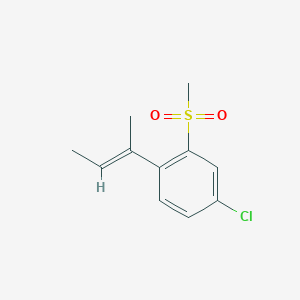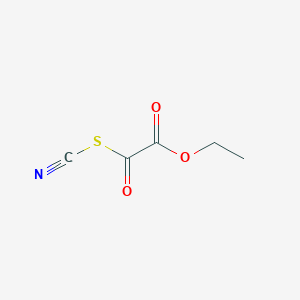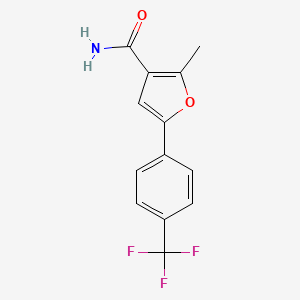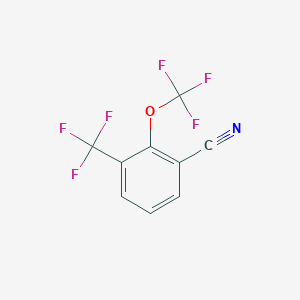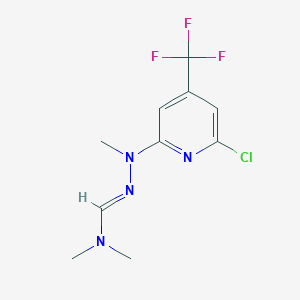
(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of agrochemicals and pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The pyridine ring, for example, can undergo electrophilic substitution reactions. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have focused on synthesizing novel compounds utilizing derivatives similar to "(E)-N'-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N,N,N'-trimethylformohydrazonamide" for various applications. For instance, novel pyrazolopyrimidines derivatives have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, demonstrating significant biological activities (Rahmouni et al., 2016).
Drug Delivery Systems
The compound has been researched for its potential application in drug delivery systems. A study reported the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, suggesting its use in delivering biologically active molecules (Mattsson et al., 2010).
Antimicrobial and Anticancer Activities
Research has also explored the antimicrobial and anticancer potential of compounds bearing structural similarities, indicating a broad spectrum of biological applications. The synthesis and biological evaluation of a library of substituted pyrazolo[3,4-b]pyridines showed promising results in vitro antibacterial and antifungal activities (Chandak et al., 2013).
Structural and Spectroscopic Properties
Investigations into the structural and spectroscopic properties of related compounds have provided insights into their configurational dynamics and interactions with DNA, which are crucial for designing effective pharmaceutical agents and understanding their mechanisms of action (Evecen et al., 2017).
Environmental Contamination Studies
Lastly, the compound and its derivatives have been subjects of environmental science research, particularly in studying the distribution and impact of novel perfluoroether carboxylic and sulfonic acids in surface water, indicating its relevance in environmental monitoring and safety assessments (Pan et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N4/c1-17(2)6-15-18(3)9-5-7(10(12,13)14)4-8(11)16-9/h4-6H,1-3H3/b15-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFVZRQQJOLJBF-GIDUJCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



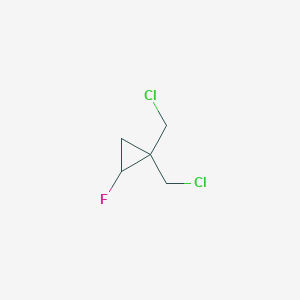
![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)
